7-Methoxyquinoline Hydrochloride

regioselective synthesis electrophilic aromatic substitution deuterium exchange kinetics

7-Methoxyquinoline Hydrochloride (CAS 1418117‑82‑4, MW 195.65, C₁₀H₁₀ClNO) is the hydrochloride salt of 7‑methoxyquinoline, a heteroaromatic building block that places a single methoxy substituent at the 7‑position of the quinoline nucleus. The free base (CAS 4964‑76‑5) is a yellow oil at ambient temperature; salt formation with HCl yields a solid that simplifies gravimetric dispensing, storage under inert atmosphere, and dissolution in aqueous or mixed‑aqueous systems.

Molecular Formula C10H10ClNO
Molecular Weight 195.65
CAS No. 1418117-82-4
Cat. No. B2413250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyquinoline Hydrochloride
CAS1418117-82-4
Molecular FormulaC10H10ClNO
Molecular Weight195.65
Structural Identifiers
SMILESCOC1=CC2=C(C=CC=N2)C=C1.Cl
InChIInChI=1S/C10H9NO.ClH/c1-12-9-5-4-8-3-2-6-11-10(8)7-9;/h2-7H,1H3;1H
InChIKeyWBDYBWPAQXRERD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyquinoline Hydrochloride (CAS 1418117-82-4) – Essential Procurement Baseline for a Regiospecific Quinoline Building Block


7-Methoxyquinoline Hydrochloride (CAS 1418117‑82‑4, MW 195.65, C₁₀H₁₀ClNO) is the hydrochloride salt of 7‑methoxyquinoline, a heteroaromatic building block that places a single methoxy substituent at the 7‑position of the quinoline nucleus [1]. The free base (CAS 4964‑76‑5) is a yellow oil at ambient temperature; salt formation with HCl yields a solid that simplifies gravimetric dispensing, storage under inert atmosphere, and dissolution in aqueous or mixed‑aqueous systems . This specific regioisomer is employed as a fluorescent substrate for cytochrome P450 monooxygenases, a key intermediate in antimalarial and antimicrobial lead optimisation, and a scaffold for fluorescent probe development [2][3][4].

Why 6‑, 7‑, and 8‑Methoxyquinoline Isomers Cannot Be Interchanged During Procurement of 7‑Methoxyquinoline Hydrochloride


Methoxyquinoline regioisomers (2‑, 4‑, 5‑, 6‑, 7‑, and 8‑substituted) exhibit fundamentally different regiochemical reactivity patterns, photophysical quantum yields, and acid‑base speciation that render them non‑interchangeable in validated synthetic routes or assay platforms [1]. The position of the methoxy group governs the electron‑density distribution across the quinoline ring, which directly dictates the preferred site of electrophilic substitution (e.g., 7‑isomer → 8‑position vs. 6‑isomer → 5‑position) [2]. In fluorescence‑based applications, the 6‑methoxy‑4‑carboxylate derivative yields a quantum yield approximately 3.9‑fold higher than the 7‑methoxy analogue and 4.6‑fold higher than the 8‑methoxy analogue, meaning that substituting one isomer for another can diminish or abolish the intended fluorescent signal [3]. Procurement of 7‑methoxyquinoline hydrochloride is therefore a regiospecific decision; generic “methoxyquinoline” sourcing without positional verification predictably alters synthetic outcomes and assay reproducibility.

Quantitative Comparator Evidence for 7‑Methoxyquinoline Hydrochloride: Regiochemistry, Photophysics, Acid‑Base Behavior, CYP450 Kinetics, and Antimalarial Potency


Regioselective Electrophilic Substitution: 7‑Methoxyquinoline Directs Substitution to the 8‑Position, Unlike 6‑ and 8‑Isomers

Acid‑catalysed deuterium exchange studies comparing 6‑, 7‑, and 8‑methoxyquinoline demonstrate that the 7‑methoxy isomer directs electrophilic attack exclusively to the 8‑position, whereas the 6‑methoxy isomer directs attack to the 5‑position [1]. The 8‑methoxy isomer exhibits a measurably lower exchange rate, attributed to intramolecular hydrogen bonding between the peri‑methoxy oxygen and the protonated nitrogen [1]. This regiochemical differentiation is fully consistent with quantum‑chemical calculations and nitration data [1].

regioselective synthesis electrophilic aromatic substitution deuterium exchange kinetics

Fluorescence Quantum Yield: 6‑Methoxyquinoline‑4‑carboxylate Outperforms the 7‑Methoxy Analogue by 3.9‑Fold

In a comparative study of 2‑methylsulfonylquinoline‑4‑carboxylate derivatives, the 6‑methoxy isomer achieved a fluorescence quantum yield (Φ) of 0.74 in acetonitrile and 0.69 in ethanol, whereas the 7‑methoxy isomer gave Φ = 0.19 in both solvents, and the 8‑methoxy isomer Φ = 0.16 (CH₃CN) and 0.05 (EtOH) [1]. Therefore, the 6‑methoxy derivative is 3.9‑fold brighter than the 7‑methoxy derivative in acetonitrile [1].

fluorescence probe quantum yield photophysics

Basicity (pKa): 7‑Methoxyquinoline Is a Weaker Base Than the 6‑Isomer but a Much Stronger Base Than the 8‑Isomer

The predicted pKa of 7‑methoxyquinoline is 5.26 ± 0.14 ; the experimentally determined pKa of 6‑methoxyquinoline is 5.03 at 20 °C ; the predicted pKa of 8‑methoxyquinoline is 3.28 ± 0.17 ; and the pKa of unsubstituted quinoline (conjugate acid) is 4.90 [1]. At physiological pH 7.4, 7‑methoxyquinoline is predominantly neutral (≈0.7 % protonated), whereas 8‑methoxyquinoline is essentially fully neutral, and the 6‑isomer is approximately 0.4 % protonated. These differences in ionisation affect solubility, membrane permeability, and binding to biological targets.

pKa ionisation state drug-likeness

7‑Methoxyquinoline as a Validated Fluorescent CYP450 Substrate: Human Liver Microsome Km = 59.5 µM

7‑Methoxyquinoline is O‑demethylated by cytochrome P450 monooxygenases to yield the highly fluorescent product 7‑hydroxyquinoline (7‑quinolinol), enabling real‑time fluorometric monitoring of CYP450 activity [1]. In human liver microsomes, the O‑demethylation follows Michaelis–Menten kinetics with Km = 59.50 ± 7.79 µM, Vmax = 6.66 ± 0.33 nmol/mg/min, and intrinsic clearance Clint = 0.12 ± 0.02 µL/min/mg [2]. Across species, kinetic parameters vary substantially (e.g., rat Km = 24.0 µM, mouse Km = 91.9 µM), demonstrating differential isoform contributions [2]. Unlike 7‑ethoxy‑ or 7‑pentoxyresorufin, 7‑methoxyquinoline is not selective for a single CYP isoform, making it suitable for broad‑spectrum microsomal activity screening rather than isoform‑specific phenotyping [3].

cytochrome P450 fluorescent substrate drug metabolism

Antimalarial Potency: The 7‑Methoxy Motif Increases in vitro Anti‑Plasmodial Activity by 3‑ to 8‑Fold Over Non‑Methoxylated Analogs

Structure–activity relationship studies on 2‑aryl‑4(1H)‑quinolone antimalarials demonstrated that introduction of a 7‑methoxy substituent increases in vitro potency against the 3D7 strain of Plasmodium falciparum by 3‑ to 8‑fold relative to the corresponding non‑methoxylated analogs [1]. The lead compound 61u, bearing a 6‑Cl‑7‑OMe substitution pattern, achieved an IC₅₀ of 9 nM against P. falciparum [1]. This potency enhancement is attributed to improved electron‑donating character at the 7‑position, which optimises binding interactions within the Qₒ site of the cytochrome bc₁ complex [1].

antimalarial structure-activity relationship Plasmodium falciparum

Solid‑State Handling: Hydrochloride Salt Converts the Free‑Base Oil into a Free‑Flowing Solid at Ambient Temperature

7‑Methoxyquinoline free base (CAS 4964‑76‑5) is a yellow oil at room temperature with a boiling point of 280.1 °C at 760 mmHg and a predicted pKa of 5.26 . The hydrochloride salt (CAS 1418117‑82‑4) is a solid (97 % purity) that can be stored at room temperature under inert atmosphere, eliminating the need for cold storage or oil‑handling equipment . In contrast, 6‑methoxyquinoline free base is a low‑melting solid (mp 18–20 °C) that also requires refrigerated storage (2–8 °C), and 8‑methoxyquinoline free base is a crystalline solid (mp 38–46 °C) . The hydrochloride salt of 7‑methoxyquinoline therefore combines the regiochemical advantages of the 7‑position with the practical convenience of a solid‑state form.

salt form solid-state handling formulation

Procurement‑Linked Application Scenarios for 7‑Methoxyquinoline Hydrochloride


Late‑Stage Electrophilic Functionalisation at the 8‑Position

When a synthetic route requires selective electrophilic substitution at the quinoline 8‑position, 7‑methoxyquinoline hydrochloride provides the correct regioisomer to direct incoming electrophiles to the 8‑carbon. The regiospecificity has been validated by acid‑catalysed deuterium exchange experiments showing that the 7‑isomer exclusively labels the 8‑position, whereas the 6‑isomer labels the 5‑position [1]. Using 6‑methoxyquinoline in the same protocol would deliver the 5‑substituted regioisomer and require chromatographic separation of an undesired product.

Broad‑Spectrum CYP450 Activity Screening in Drug Metabolism Laboratories

ADME laboratories requiring a validated, non‑isoform‑selective fluorescent substrate for hepatic microsomal monooxygenase activity can employ 7‑methoxyquinoline. The compound is O‑demethylated to fluorescent 7‑hydroxyquinoline (7‑quinolinol) with well‑characterised Michaelis–Menten kinetics across human, rat, mouse, dog, and monkey liver microsomes, enabling species‑comparative metabolism studies [2]. The hydrochloride salt dissolves readily in aqueous assay buffers, simplifying preparation of substrate stock solutions.

Antimalarial Lead Optimisation Exploiting the 7‑Methoxy Potency Advantage

Medicinal chemistry programmes targeting the Plasmodium falciparum cytochrome bc₁ complex can use 7‑methoxyquinoline hydrochloride as a key intermediate for constructing 2‑aryl‑4(1H)‑quinolone and related scaffolds. The 7‑methoxy substituent confers a 3‑ to 8‑fold increase in in vitro anti‑plasmodial potency relative to des‑methoxy analogs, and the lead compound 61u (6‑Cl‑7‑OMe) achieves an IC₅₀ of 9 nM [3]. The solid hydrochloride salt facilitates accurate weighing for parallel synthesis workflows.

Fluorescence Probe Development Requiring Moderate Quantum Yield

Researchers developing fluorescence‑based sensors or imaging agents who require a quinoline fluorophore with moderate, well‑characterised brightness can select the 7‑methoxy scaffold. Comparative data show that 7‑methoxyquinoline‑4‑carboxylate derivatives exhibit a quantum yield of 0.19 in acetonitrile, substantially lower than the 6‑methoxy analog (Φ = 0.74) [4]. This moderate quantum yield may be advantageous in applications where excessive brightness leads to photobleaching or unacceptable background, while still providing sufficient signal for detection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxyquinoline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.